molecular formula C10H13NO2 B6255737 methyl 3-(6-methylpyridin-3-yl)propanoate CAS No. 86379-37-5

methyl 3-(6-methylpyridin-3-yl)propanoate

Cat. No.: B6255737
CAS No.: 86379-37-5
M. Wt: 179.2
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Description

Methyl 3-(6-methylpyridin-3-yl)propanoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-methylpyridin-3-yl)propanoate typically involves the esterification of 3-(6-methylpyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(6-methylpyridin-3-yl)propanoate is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 3-(6-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-methylpyridin-3-yl)propanoate is unique due to its specific structural features, such as the presence of a methyl group on the pyridine ring and the ester functional group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

86379-37-5

Molecular Formula

C10H13NO2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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